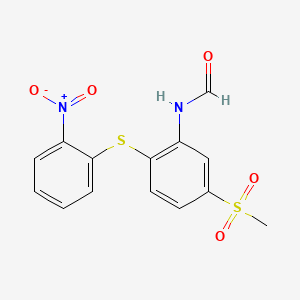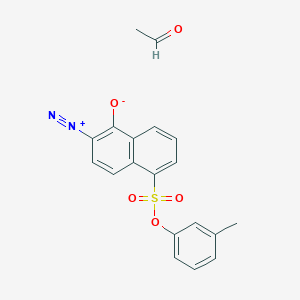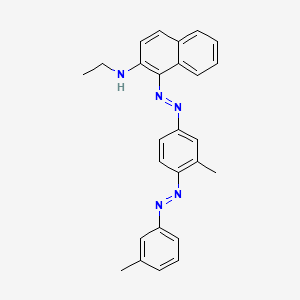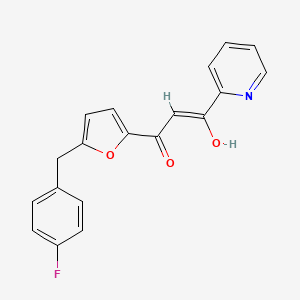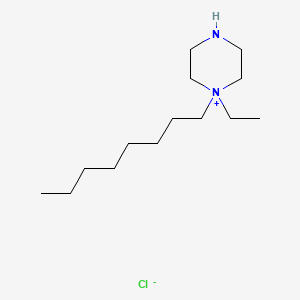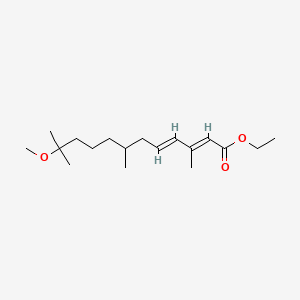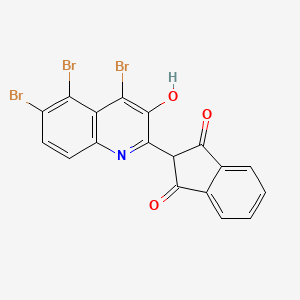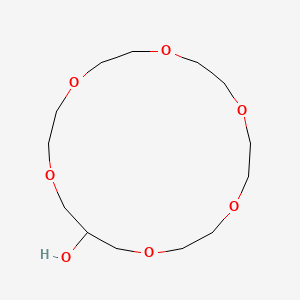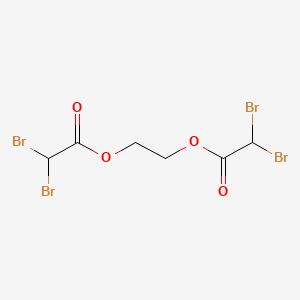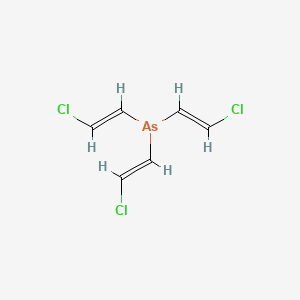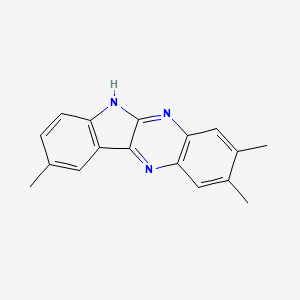
Lewisite 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Lewisite 3 is synthesized as a byproduct in the reaction that produces lewisite 1. The primary synthetic route involves the reaction of acetylene with arsenic trichloride in a hydrochloric acid solution, using mercuric chloride as a catalyst . The reaction proceeds as follows:
AsCl3+C2H2→(ClCH=CH)AsCl2
When three additions of acetylene occur at the arsenic center, this compound is formed . Industrial production methods for high-purity arsenic compounds, including this compound, often involve the direct chlorination of arsenic-containing materials .
Analyse Chemischer Reaktionen
Lewisite 3 undergoes various chemical reactions, including hydrolysis and oxidation. In water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide, a less powerful blister agent . The hydrolysis reaction is accelerated in alkaline solutions, leading to the formation of acetylene and trisodium arsenate . This compound also reacts with metals to produce hydrogen gas and is combustible, though difficult to ignite .
Wissenschaftliche Forschungsanwendungen
While lewisite 3 has limited commercial, industrial, or scientific applications due to its toxicity, it has been studied for its interactions with various materials. For example, computational studies have demonstrated strong chemical interactions between lewisite and transition metal/graphene substrates, which can be tuned by introducing an electric field . Additionally, research has focused on the detoxification and safe disposal of lewisite and its byproducts .
Wirkmechanismus
Lewisite 3 exerts its effects by causing physical damage to capillaries, leading to leakage and hypovolemia (low blood volume) . This results in insufficient blood pressure to maintain organ function, particularly affecting the kidneys . The compound is a strong irritant and blistering agent, causing immediate damage to the skin, eyes, and respiratory tract upon exposure .
Vergleich Mit ähnlichen Verbindungen
Lewisite 3 is part of a group of organoarsenic compounds that includes lewisite 1 (2-chlorovinylarsonous dichloride) and lewisite 2 (bis(2-chloroethenyl)arsinous chloride) . These compounds share similar chemical structures and toxicological properties, but differ in the number of chlorovinyl groups attached to the arsenic center . This compound, with three chlorovinyl groups, is unique in its higher molecular weight and potentially greater toxicity compared to lewisite 1 and lewisite 2 .
Eigenschaften
CAS-Nummer |
169473-81-8 |
|---|---|
Molekularformel |
C6H6AsCl3 |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI-Schlüssel |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomerische SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Kanonische SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
Physikalische Beschreibung |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)
